Eremophilane Dimers Achieve 6.6-Fold Superior NO Inhibition Potency Versus Indomethacin Control
Dimeric eremophilane sesquiterpenoids (syringenes M–Q) demonstrate significantly enhanced anti-inflammatory potency compared to the standard NSAID comparator indomethacin. Compound 4 achieved an IC50 of 5.1 μM, representing a 6.6-fold improvement over indomethacin's IC50 of 33.6 μM in the same LPS-induced RAW264.7 macrophage NO production assay [1]. Compound 5 also outperformed the control with an IC50 of 9.3 μM (3.6-fold improvement). This potency advantage is not observed in monomeric eremophilanes from the same species, which show IC50 values >69 μM, establishing that dimerization confers a measurable, structure-dependent activity enhancement [2].
| Evidence Dimension | NO production inhibition (IC50) |
|---|---|
| Target Compound Data | 5.1 μM (syringene Q, compound 4); 9.3 μM (syringene P, compound 5) |
| Comparator Or Baseline | Indomethacin (positive control): 33.6 μM |
| Quantified Difference | 6.6-fold (compound 4 vs indomethacin); 3.6-fold (compound 5 vs indomethacin) |
| Conditions | LPS-induced RAW264.7 murine macrophage cells; NO production measured via Griess assay |
Why This Matters
For procurement in anti-inflammatory drug discovery programs, dimeric eremophilanes offer >6-fold greater assay potency than the established NSAID benchmark, enabling lower effective concentrations and potentially reduced off-target effects.
- [1] Li A, et al. Syringenes M – Q, Eremophilane Sesquiterpenoid Dimers from the Peeled Stems of Syringa pinnatifolia. Chem Biodivers. 2022;19(7):e202200245. doi:10.1002/cbdv.202200245 View Source
- [2] Liu C, et al. Alashanoids O-S, seco-Humulane and Eremophilane Sesquiterpenoids from Syringa pinnatifolia. Chem Biodivers. 2022;19(2):e202100701. doi:10.1002/cbdv.202100701 View Source
